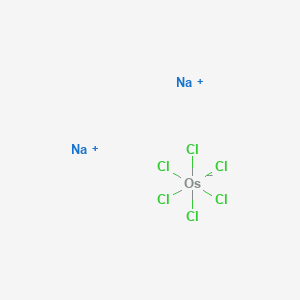
Niobium tin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium tin is an intermetallic compound composed of niobium and tin, known for its remarkable superconducting properties. It is primarily used as a type-II superconductor, which means it can maintain superconductivity even in the presence of high magnetic fields. This compound has a simple structure, often represented as A3B, where niobium atoms occupy the A sites and tin atoms occupy the B sites. This compound was discovered to be a superconductor in 1954 and has since been utilized in various high-tech applications, including particle accelerators and fusion reactors .
Applications De Recherche Scientifique
Niobium tin has a wide range of scientific research applications due to its exceptional superconducting properties.
Particle Accelerators: this compound is used in the construction of superconducting magnets for particle accelerators, such as the Large Hadron Collider at CERN.
Fusion Reactors: this compound is used in the superconducting magnets of fusion reactors, such as the ITER fusion reactor.
Medical Imaging: In the medical field, this compound is used in the coils of MRI machines, enabling clearer imaging and faster patient diagnosis.
High-Resolution NMR Spectroscopy: This compound is used in high-field magnets for nuclear magnetic resonance spectroscopy, which is essential for studying the structure of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Niobium tin can be synthesized through several methods, including mechanical alloying, the bronze process, and the internal tin process.
Mechanical Alloying: This method involves mixing niobium, tin, and sometimes copper powders, followed by mechanical alloying and heat treatment.
Bronze Process: In this method, niobium is embedded in a copper-tin bronze matrix. The composite wire is drawn to the final size and coiled before heat treatment.
Internal Tin Process: This process involves separate alloys of niobium, copper, and tin.
Industrial Production Methods
Industrial production of this compound often involves the bronze process and the internal tin process due to their efficiency in producing high-quality superconducting wires. These methods allow for the production of this compound in large quantities, suitable for applications in superconducting magnets and other high-tech devices .
Analyse Des Réactions Chimiques
Types of Reactions
Niobium tin primarily undergoes reactions involving oxidation and reduction. It is known for its stability in high magnetic fields and its ability to maintain superconductivity under extreme conditions.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include niobium, tin, and copper powders. The reactions typically occur under high-temperature conditions during the heat treatment process, which facilitates the formation of the this compound compound .
Major Products Formed
The primary product formed from these reactions is the this compound compound itself. In some cases, additional phases such as niobium-tin oxides may form, depending on the specific reaction conditions and the presence of other elements .
Mécanisme D'action
The superconducting properties of niobium tin arise from its ability to maintain zero electrical resistance and expel magnetic fields when cooled below its critical temperature. The compound’s A3B structure allows for the formation of Cooper pairs, which are pairs of electrons that move through the lattice without scattering, thus maintaining superconductivity. The critical temperature for this compound is approximately 18.3 kelvins .
Comparaison Avec Des Composés Similaires
Niobium tin is often compared with other superconducting compounds, such as niobium titanium and vanadium silicon.
Niobium Titanium: Niobium titanium is another widely used superconductor, known for its ductility and ease of fabrication.
Vanadium Silicon: Vanadium silicon is another A3B superconductor with similar properties to this compound.
Conclusion
This compound is a critical material in the field of superconductivity, with applications ranging from particle accelerators to medical imaging. Its unique properties and ability to maintain superconductivity under extreme conditions make it an invaluable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
niobium;tin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nb.Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSMVPYGGLPWOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nb].[Sn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NbSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721344 |
Source


|
| Record name | lambda~2~-Stannane--niobium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12035-04-0, 37297-07-7 |
Source


|
| Record name | Niobium, compd. with tin (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | lambda~2~-Stannane--niobium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







